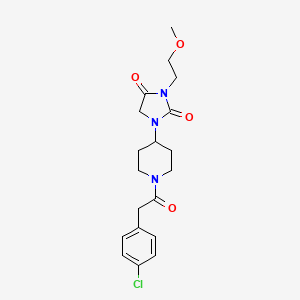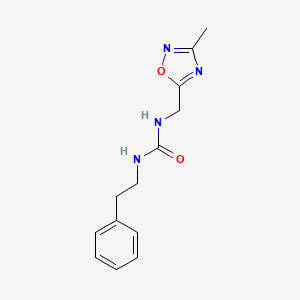
1-(1-(2-(4-Chlorophenyl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(2-(4-Chlorophenyl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H24ClN3O4 and its molecular weight is 393.87. The purity is usually 95%.
The exact mass of the compound 1-(1-(2-(4-Chlorophenyl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(1-(2-(4-Chlorophenyl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2-(4-Chlorophenyl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of various derivatives of imidazolidine-2,4-dione, including compounds similar in structure to the one mentioned, has been extensively explored. For example, Egorov et al. (2019) demonstrated the synthesis of differently functionalized cyclopentenediones through reactions with secondary and primary amines under mild conditions, indicating a methodological approach to synthesizing complex molecules like the one (Egorov, V., Khasanova, L., Gimalova, F. A., & Miftakhov, M. S., 2019).
Potential Therapeutic Uses
The research by Navarro et al. (2000) explored metal-based complexes for chemotherapy against tropical diseases, demonstrating the synthesis and characterization of copper(II) and gold(I) complexes with clotrimazole and ketoconazole, showing significant growth inhibitory activity against Trypanosoma cruzi (Navarro, M., Lehmann, T., Cisneros-Fajardo, E. J., Fuentes, A., Sánchez-Delgado, R., Silva, P., & Urbina, J., 2000). This highlights the potential of structurally complex imidazolidine-2,4-dione derivatives in developing novel treatments for infectious diseases.
Antioxidant and Antiproliferative Properties
Żesławska et al. (2019) investigated the pharmacophoric features responsible for the inhibitory properties of imidazolidin-2,4-dione derivatives on the ABCB1 efflux pump in cancer cells, indicating significant cytotoxic and antiproliferative properties (Żesławska, E., Kincses, A., Spengler, G., Nitek, W., Tejchman, W., & Handzlik, J., 2019). This suggests that derivatives of imidazolidine-2,4-dione could be explored further for their potential use in overcoming multidrug resistance in cancer therapy.
Herbicidal Activity
Yano et al. (2001) synthesized new 3-(5-alkoxy-2,4-dihalophenyl)-5-alkylidene-1,3-imidazolidine-2,4-dione derivatives, evaluating their herbicidal activities. Compounds with a 5-alkynyloxy-4-chloro-2-fluorophenyl group exhibited relatively higher herbicidal activities, indicating the potential agricultural applications of such derivatives (Yano, T., Okano, N., Ugai, S., Hori, M., & Hirai, K., 2001).
Eigenschaften
IUPAC Name |
1-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O4/c1-27-11-10-22-18(25)13-23(19(22)26)16-6-8-21(9-7-16)17(24)12-14-2-4-15(20)5-3-14/h2-5,16H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLKPJSNCIUXSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2734242.png)
![4-(3-Thiophen-3-ylpyrrolidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2734243.png)



![2-[2-(Difluoromethoxy)-4-fluorophenyl]-2-methyloxirane](/img/structure/B2734250.png)
![9-(4-fluorobenzyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2734251.png)




